molecular formula C11H21NO B1282260 2-Piperidin-1-yl-cyclohexanol CAS No. 7581-94-4

2-Piperidin-1-yl-cyclohexanol

Cat. No. B1282260
CAS RN: 7581-94-4
M. Wt: 183.29 g/mol
InChI Key: UXCABTUQGBBPPF-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-cyclohexanol is a compound that falls within the category of 1-arylcyclohexylamines, which have been studied for their potential as central nervous system depressants. These compounds are of interest due to their pharmacological properties and their interactions with the central nervous system .

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, 1-(1-Phenylcyclohexyl)piperidine, a compound similar to 2-Piperidin-1-yl-cyclohexanol, was synthesized from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with a phenyl group using phenylmagnesium bromide . Another method involved the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, which upon reduction and hydrogenolysis, led to the formation of various substituted diamino alcohols . Additionally, the synthesis of 2-(piperidine-1-ylmethyl)cyclohexanamine structures was achieved using the Mannich reaction with oxime protected compounds, which showed increased yield and reaction rate .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Piperidin-1-yl-cyclohexanol has been elucidated using various spectroscopic techniques. For example, the configurations of 2-(piperidin-2-ylmethyl)cycloalkanols were assigned by comparing their NMR parameters with those of known configurations . Theoretical calculations, such as density functional theory, have been used to determine thermodynamic parameters, including energetic levels and molecular orbitals, for these structures .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various contexts. For instance, 1-piperidino-1-trimethylsilyloxycyclopropane, a related compound, was used as a cyclopropanone equivalent in synthetic applications to form pyrroles and other heterocycles . The reactivity of 1-cyano-1-piperidino-2(N-piperidino methyl)-cyclohexane with copper ions was studied, showing that it could act as an excellent ionophore for the potentiometric monitoring of copper .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Piperidin-1-yl-cyclohexanol and related compounds have been characterized through various experimental techniques. The compounds' antibacterial and antifungal activities were evaluated, with some showing moderate activity compared to standard drugs . The potentiometric properties of a membrane electrode based on a related compound were also studied, demonstrating its utility in monitoring copper concentrations over a wide range .

Scientific Research Applications

Analytical and Characterization Techniques

  • Characterization of Psychoactive Substances : 2-Piperidin-1-yl-cyclohexanol has been identified in the analysis of psychoactive arylcyclohexylamines. These compounds were characterized using various analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. This research is significant in forensic toxicology and drug analysis (De Paoli et al., 2013).

Synthetic Chemistry and Molecular Design

  • Synthesis and Structural Analysis : Studies have focused on the synthesis of structures related to 2-Piperidin-1-yl-cyclohexanol, such as piperidine-1-ylmethyl)cyclohexanone. These syntheses involve Mannich reaction mechanisms and are vital for understanding the chemical properties and potential applications of these compounds (Taheri et al., 2012).

Biological and Pharmacological Research

  • Antifilarial Activity : A derivative of 2-Piperidin-1-yl-cyclohexanol, specifically 2-(piperidin-1-yl) cyclohexanol, has shown significant macrofilaricidal activity against parasitic filarial nematodes. This highlights its potential in the development of antiparasitic drugs (Agarwal et al., 2011).

Advanced Material and Chemical Research

  • Ligand Synthesis for Asymmetric Catalysis : Novel chiral tetraaza ligands related to 2-Piperidin-1-yl-cyclohexanol have been synthesized for use in asymmetric transfer hydrogenation reactions. These compounds play a crucial role in the field of catalysis and asymmetric synthesis (Shen et al., 2007).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.

properties

IUPAC Name

2-piperidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCABTUQGBBPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidin-1-yl-cyclohexanol

CAS RN

7581-94-4
Record name trans-2-piperidinocyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine hydrochloride (3.648 g, 30 mmol) was stirred in a mixture of 4.0 mL of water and 4.146 g of ground potassium carbonate. This mixture was heated to 90° C. and cyclohexene oxide (1.01 mL, 10 mmol) was added. The resulting mixture was heated at 100° C. for 18 hours. The reaction was cooled then filtered to remove carbonate salts. The filter cake was washed with 25 mL of diethyl ether and 50 mL of ethyl acetate. The filtrate and washings were combined and washed with brine (2×20 mL), dried over magnesium sulfate, filtered, and evaporated to give 1.875 g (>100%) of the title compound which was used without further purification. 1H NMR consistent with desired product.
Quantity
3.648 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Agarwal, SK Awasthi, PK Murthy - Medicinal Chemistry Research, 2011 - Springer
The filarial nematodes, Wuchereria bancrofti, Brugia malayi, and Brugia timori are the causative agents of lymphatic filariasis. 2-Substituted propanol, cyclohexanol, and cyclooctanol …
Number of citations: 9 link.springer.com
B Dedeoglu, S Catak, KN Houk, V Aviyente - ChemCatChem, 2010 - Wiley Online Library
The alcoholysis of cyclic meso‐anhydrides catalyzed by β‐amino alcohols has been investigated with DFT quantum mechanics to determine the mechanism of this reaction. Both …
S Bähn, A Tillack, S Imm, K Mevius… - … Energy & Materials, 2009 - Wiley Online Library
… 2-Piperidin-1-yl-cyclohexanol (15):28 Purification by column chromatography (ethanol); pale yellow solid; mp 84–86 C; 63 % yield (89 % GC yield). H NMR (500.13 MHz, CDCl 3 ): δ=…
I Schiffers, T Rantanen, F Schmidt… - The Journal of …, 2006 - ACS Publications
A preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives is described, delivering both enantiomers with >99% enantiomeric excess (ee) …
Number of citations: 106 pubs.acs.org
M Steurer, C Bolm - The Journal of Organic Chemistry, 2010 - ACS Publications
… Under an inert atmosphere of argon methanesulfonyl chloride (18 μL, 0.229 mmol, 1.2 equiv) was added dropwise to a solution of (±)-trans-2-piperidin-1-yl-cyclohexanol (35 mg, 0.191 …
Number of citations: 124 pubs.acs.org
T Ivšić, J Novak, N Došlić, Z Hameršak - Tetrahedron, 2012 - Elsevier
A puzzling inversion of enantioselectivity dependent on catalyst loading was observed during the quinine-mediated desymmetrization of glutaric meso-anhydrides. This study presents …
Number of citations: 17 www.sciencedirect.com
S Sun - 2007 - search.proquest.com
Part A. N-methyl-D-aspartate (NMDA) receptors located on neurons have potential therapeutic value since they are involved in acute and chronic neurodegeneration. Associated with …
Number of citations: 0 search.proquest.com
N Li, L Wang, H Wang, J Qiao, W Zhao, X Xu, Z Liang - Tetrahedron, 2018 - Elsevier
An air-stable mononuclear complex of bis(pentamethylcyclopentadienyl) zirconium pentafluorbezenesulfonate was successfully synthesized by treating C 6 F 5 SO 3 Ag with [(CH 3 ) 5 …
Number of citations: 10 www.sciencedirect.com
B Pujala, S Rana, AK Chakraborti - The Journal of organic …, 2011 - ACS Publications
The scope and limitations of metal tetrafluoroborates have been studied for epoxide ring-opening reaction with amines, and Zn(BF 4 ) 2 ·xH 2 O has been found to be a mild and efficient …
Number of citations: 90 pubs.acs.org
J Agarwal, A Duley, R Rani, RK Peddinti - Synthesis, 2009 - thieme-connect.com
Iridium trichloride catalyzes the ring opening of epoxides by aryl, heterocyclic, or aliphatic amines under mild conditions. The reactions proceed at room temperature to afford the …
Number of citations: 7 www.thieme-connect.com

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